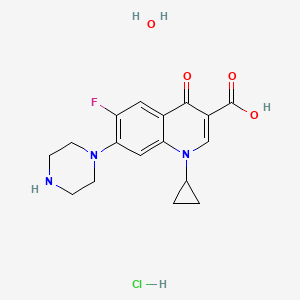

Ciprofloxacin hydrochloride monohydrate

Description

Ciprofloxacin Hydrochloride is the hydrochloride salt form of ciprofloxacin, a fluoroquinolone related to nalidixic acid with antibacterial activity. Ciprofloxacin hydrochloride exerts its bactericidal effect by interfering with the bacterial DNA gyrase, thereby inhibiting the DNA synthesis and preventing bacterial cell growth.

Ciprofloxacin is only found in individuals that have used or taken this drug. It is a broad-spectrum antimicrobial carboxyfluoroquinoline. The bactericidal action of ciprofloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPUHYJMCVWYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00273974 | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86393-32-0, 128074-72-6, 93107-08-5, 86483-48-9 | |

| Record name | Ciprofloxacin hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128074726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BA73M5E37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ciprofloxacin Hydrochloride Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] Its action leads to the disruption of DNA replication, transcription, repair, and recombination, ultimately resulting in bacterial cell death.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of ciprofloxacin hydrochloride monohydrate, detailed experimental protocols for assessing its enzymatic inhibition, and a summary of its activity against a range of bacterial species.

Core Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The bactericidal activity of ciprofloxacin stems from its ability to inhibit two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are vital for maintaining the proper topology of bacterial DNA, a process essential for cell division and survival.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.[3] Ciprofloxacin binds to the complex of DNA gyrase and DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but is unable to reseal the break.[3] This leads to an accumulation of double-strand DNA breaks.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or unlinking, of intertwined daughter DNA molecules following replication.[3] By inhibiting topoisomerase IV, ciprofloxacin prevents the proper segregation of newly replicated chromosomes into daughter cells, thereby halting cell division.[3]

The formation of a stable ternary complex between ciprofloxacin, the enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA is the key event in its mechanism of action. This complex effectively converts the enzymes into cellular poisons that generate lethal double-strand breaks in the bacterial chromosome.

Figure 1: Core mechanism of action of ciprofloxacin.

Induction of the SOS Response

The DNA damage caused by ciprofloxacin-induced double-strand breaks triggers the bacterial SOS response, a complex gene network involved in DNA repair.[4][5] This response is initiated by the RecA protein, which senses the damaged DNA.[5] While the SOS response attempts to repair the DNA damage, its induction can also lead to increased mutation rates and, in some cases, the formation of antibiotic-tolerant persister cells.[4][5]

Figure 2: Ciprofloxacin-induced SOS response pathway.

Quantitative Data

The inhibitory activity of ciprofloxacin against its target enzymes and its overall antibacterial efficacy can be quantified using various metrics, primarily the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).

Enzyme Inhibition Data (IC50)

The IC50 value represents the concentration of ciprofloxacin required to inhibit 50% of the enzymatic activity of DNA gyrase or topoisomerase IV.

| Bacterial Species | Enzyme | IC50 (µM) |

| Escherichia coli | DNA Gyrase | 0.12 - 1.25 |

| Escherichia coli | Topoisomerase IV | 0.81 |

| Staphylococcus aureus | DNA Gyrase | >40 |

| Staphylococcus aureus | Topoisomerase IV | 3.0 |

| Enterococcus faecalis | DNA Gyrase | 27.8 |

| Enterococcus faecalis | Topoisomerase IV | 9.30 |

| Neisseria gonorrhoeae (WT) | DNA Gyrase | 0.39 |

| Neisseria gonorrhoeae (WT) | Topoisomerase IV | 13.7 |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme (wild-type or mutant).

Antibacterial Activity Data (MIC)

The MIC value is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Gram Stain | MIC Range (µg/mL) |

| Escherichia coli | Negative | <0.016 - 0.08 |

| Klebsiella pneumoniae | Negative | 0.5 - 4 |

| Pseudomonas aeruginosa | Negative | 0.125 - 0.5 |

| Staphylococcus aureus (MSSA) | Positive | 0.125 - 1 |

| Staphylococcus aureus (MRSA) | Positive | <0.016 - >128 |

| Streptococcus pneumoniae | Positive | 0.5 - 4 |

| Enterococcus faecalis | Positive | 0.25 - 1 |

Note: MIC values are highly dependent on the specific bacterial strain and the presence of any resistance mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ciprofloxacin.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of ciprofloxacin to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 30 mM Magnesium Acetate, 20 mM DTT, 5 mM ATP, 500 mM Potassium Glutamate, 10 mM Spermidine, 0.25 mg/mL Albumin)

-

Ciprofloxacin stock solution (in DMSO or water)

-

Stop Solution (e.g., 40% Sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures on ice. For a 30 µL reaction, combine 6 µL of 5X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water to a final volume of 27 µL.

-

Add 1.5 µL of ciprofloxacin at various concentrations (or solvent control) to the reaction tubes.

-

Initiate the reaction by adding 1.5 µL of DNA gyrase (e.g., 1 unit).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding 20 µL of Stop Solution, followed by 30 µL of chloroform:isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing ciprofloxacin concentrations.

Figure 3: Experimental workflow for DNA gyrase supercoiling inhibition assay.

Topoisomerase IV Decatenation Inhibition Assay

This assay determines the ability of ciprofloxacin to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified bacterial topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Magnesium Acetate, 5 mM DTT, 5 mM ATP)

-

Ciprofloxacin stock solution (in DMSO or water)

-

Stop Solution (e.g., 0.77% SDS, 77.5 mM EDTA)

-

Proteinase K

-

Agarose

-

Tris-borate-EDTA (TBE) buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, kDNA (e.g., 200 ng), and sterile water to a final volume of 18 µL.

-

Add 1 µL of ciprofloxacin at various concentrations (or solvent control) to the reaction tubes.

-

Initiate the reaction by adding 1 µL of topoisomerase IV (e.g., 1 unit).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 5 µL of Stop Solution.

-

Add 2 µL of Proteinase K (e.g., 0.8 mg/mL) and incubate at 45°C for 30 minutes to digest the enzyme.

-

Add loading dye and load the samples onto a 1% agarose gel in TBE buffer.

-

Perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition of decatenation is observed as the persistence of the high-molecular-weight catenated kDNA at the top of the gel and a decrease in the released, faster-migrating minicircle DNA with increasing ciprofloxacin concentrations.

References

- 1. 3.4. DNA Gyrase Assay [bio-protocol.org]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Ciprofloxacin Hydrochloride Monohydrate: A Technical Guide

Introduction

Ciprofloxacin is a broad-spectrum, second-generation fluoroquinolone antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[2] First patented in 1983 by Bayer, it is listed on the World Health Organization's List of Essential Medicines.[3][4] In pharmaceutical formulations, it is commonly used as the monohydrochloride monohydrate salt (C₁₇H₁₈FN₃O₃·HCl·H₂O) to improve its stability and solubility.[5][6]

This technical guide provides a comprehensive overview of a common laboratory-scale synthesis of ciprofloxacin hydrochloride monohydrate and the analytical techniques essential for its characterization. The document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Synthesis of this compound

The synthesis of ciprofloxacin typically involves the reaction of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)-3-quinolinecarboxylic acid (ciprofloxacin base) with hydrochloric acid. The base itself is synthesized through a multi-step process, a key step of which is the nucleophilic substitution of a halogen at the C-7 position of the quinolone ring with piperazine. The final step is the formation of the hydrochloride salt and subsequent crystallization as the monohydrate.

A common synthetic approach involves reacting 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine in a suitable solvent, followed by acidification and crystallization.[7]

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods.[7]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and condenser, add 30g (0.106 mol) of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 50g (0.581 mol) of piperazine. Add 150 mL of an organic solvent such as 2-Pyrrolidone.[7]

-

Nucleophilic Substitution: Heat the mixture with stirring to a temperature between 95°C and 120°C. Maintain this temperature for approximately 3 to 8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting quinolone derivative is consumed (residual amount <2%).[3][7]

-

Isolation of Ciprofloxacin Base: Once the reaction is complete, cool the mixture to approximately 20-30°C. A solid precipitate of ciprofloxacin base will form. Isolate the solid by suction filtration.

-

Salt Formation and Crystallization: Transfer the crude ciprofloxacin base to a new flask. Add water and a sufficient amount of hydrochloric acid with agitation to heat and dissolve the solid completely.[7]

-

Purification: Add activated carbon to the hot solution to decolorize it and heat for a short period. Filter the hot solution to remove the carbon.

-

Crystallization: Cool the filtrate and adjust the pH to between 2 and 4 using hydrochloric acid.[7] Upon further cooling, crystals of this compound will precipitate.

-

Final Product Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.[7]

Characterization of this compound

Comprehensive characterization is critical to confirm the identity, purity, and solid-state properties of the synthesized compound. This involves a combination of chromatographic, spectroscopic, and thermal analysis techniques.

References

- 1. ijbpas.com [ijbpas.com]

- 2. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. CN101851198A - Preparation method of ciprofloxacin hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ciprofloxacin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, is a critical therapeutic agent with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary application is in the treatment of various infections, including those of the urinary, respiratory, and gastrointestinal tracts.[3] The hydrochloride monohydrate salt of ciprofloxacin is the commonly used form in pharmaceutical formulations due to its improved solubility and stability.[4] This guide provides a comprehensive overview of the core physical and chemical properties of ciprofloxacin hydrochloride monohydrate, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physical and Chemical Properties

This compound is a faintly yellowish to light yellow crystalline substance.[1] It is the monohydrochloride monohydrate salt of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.[1]

Data Presentation: Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride monohydrate | [3] |

| Molecular Formula | C₁₇H₁₈FN₃O₃ · HCl · H₂O | [1] |

| Molecular Weight | 385.82 g/mol | |

| Appearance | White to off-white or faintly yellowish to light yellow crystalline powder | [3][5] |

| Melting Point | 314-324 °C | [3] |

| pKa₁ (Carboxylic Acid) | ~6.09 - 6.2 | [5][6] |

| pKa₂ (Piperazinyl Nitrogen) | ~8.59 - 8.74 | [5][6] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 3.5 g/100 mL (35 mg/mL) | Not Specified | [3][7] |

| Water | ~36 mg/mL | 25 | [5] |

| Water | 20 mg/mL (requires sonication) | Not Specified | [8] |

| 0.1N Hydrochloric Acid | Soluble | Not Specified | [5] |

| Ethanol | 1.6 mg/mL | Not Specified | [3] |

| Methanol | Slightly Soluble | Not Specified | [9] |

| Acetone | Practically Insoluble | Not Specified | [7] |

| Ethyl Acetate | Practically Insoluble | Not Specified | [7] |

| Methylene Chloride | Very Slightly Soluble | Not Specified | [7] |

| DMSO | 5 mg/mL (requires sonication and heating to 60°C) | 60 | [8] |

Table 3: Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| UV-Vis (in 0.1 N HCl) | λmax at 271 nm (zero order), 280 nm (first order) | [10] |

| UV-Vis (in Water) | λmax at 278 nm | [1] |

| FT-IR (cm⁻¹) | 3530-3373 (O-H stretch), 2689-2463 (N-H stretch), 1703 (C=O stretch, COOH), 1623 (C=O stretch, quinolone), 1267 (C-O stretch) | [11] |

| ¹H NMR (in D₂O) | Characteristic peaks for cyclopropyl, piperazinyl, and quinolone ring protons. | [12][13][14] |

Stability Profile

Ciprofloxacin hydrochloride is susceptible to degradation under certain stress conditions. Forced degradation studies indicate the following:

-

Alkaline Conditions: Degrades in 0.1N NaOH at 70°C, with approximately 24% degradation after 4 hours.[12][15]

-

Acidic Conditions: Degrades in 0.1 N HCl at 70°C, showing about 20% degradation after 4 hours.[12][15]

-

Oxidative Conditions: Significant degradation (around 40%) occurs in 3% H₂O₂ at 70°C after 4 hours.[12][15]

-

Photostability: Exposure to UV radiation for 5 days can lead to approximately 30% degradation.[12][15] It should be protected from intense UV light.[5]

-

Thermal Stability: Relatively stable, with about 10% degradation when heated at 60°C for 24 hours.[12][15]

Aqueous solutions are reported to be stable for at least 14 days at room temperature when protected from light.[5]

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16][17] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[16] By binding to the enzyme-DNA complex, ciprofloxacin stabilizes it and prevents the re-ligation of DNA strands, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[2][16]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are based on standard pharmacopeial and published analytical methods.

Melting Point Determination (Capillary Method)

This protocol follows the general principles outlined in the U.S. Pharmacopeia for Class Ia apparatus.[5]

-

Sample Preparation: Finely powder the dried this compound sample. Pack the powder into a capillary tube (sealed at one end) to a height of 2.5-3.5 mm.[5]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Initial Determination (Rapid): Heat the block rapidly to determine an approximate melting point range. This allows for a more precise measurement in the subsequent steps.[18]

-

Accurate Determination: Allow the apparatus to cool to at least 5-10°C below the approximate melting point.[5] Insert a new capillary with the sample.

-

Heating: Begin heating at a controlled rate of approximately 1°C per minute.[5]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the substance is first observed to collapse or shrink (onset of melting) and the temperature at which the substance becomes completely liquid (clear point).[5] The range between these two temperatures is the melting range.

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[19][20]

-

Media Preparation: Prepare aqueous buffer solutions at a minimum of three pH levels covering the physiological range (e.g., pH 1.2, 4.5, and 6.8).[19] Maintain the temperature of the media at 37 ± 1 °C.[19]

-

Sample Addition: Add an excess amount of this compound to flasks containing a known volume of the prepared media. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or agitator. Agitate the samples at a constant temperature (37 ± 1 °C) for a sufficient duration to reach equilibrium (e.g., 24-48 hours).[19]

-

Sample Withdrawal and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant. Immediately filter the aliquot using a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the drug, or centrifuge to separate the undissolved solid.[21]

-

Quantification: Dilute the clear filtrate appropriately with the corresponding buffer. Analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC (see protocols below).

-

Calculation: Calculate the solubility in mg/mL for each pH condition. The lowest measured solubility across the pH range is used for BCS classification.[19]

High-Performance Liquid Chromatography (HPLC) Assay

This is a representative isocratic RP-HPLC method for the quantification of ciprofloxacin hydrochloride.

-

Chromatographic Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]

-

Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is 0.025M orthophosphoric acid (pH adjusted to 3.0 with triethylamine) and methanol in a 60:40 v/v ratio.[16]

-

Flow Rate: 1.5 - 2.0 mL/min.[16]

-

Detection: UV detector set at 278 nm.[16]

-

Injection Volume: 20 µL.

-

Column Temperature: 30 ± 1°C.[17]

-

-

Preparation of Standard Solution:

-

Accurately weigh about 25 mg of Ciprofloxacin HCl reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution.

-

Further dilute this stock solution with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 20 µg/mL).[16]

-

-

Preparation of Sample Solution:

-

For bulk drug, prepare a solution in the mobile phase with a concentration similar to the standard solution.

-

For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of ciprofloxacin, transfer to a 50 mL volumetric flask, add mobile phase, sonicate to dissolve, and dilute to volume.[16] Filter the solution and further dilute as necessary.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform five replicate injections of the standard solution to check for system suitability (parameters include tailing factor <2.0 and relative standard deviation of peak areas <1.5%).[17]

-

Inject the blank (mobile phase), followed by the standard and sample solutions in duplicate.

-

Calculate the amount of ciprofloxacin hydrochloride in the sample by comparing the peak area of the sample to the peak area of the standard.

-

UV-Visible Spectrophotometry

This is a direct, simple method for quantification.

-

Instrument and Parameters:

-

Preparation of Standard Solutions (Calibration Curve):

-

Prepare a stock solution of Ciprofloxacin HCl reference standard (e.g., 100 µg/mL) in the chosen solvent (e.g., distilled water or 0.1 N HCl).

-

From the stock solution, prepare a series of dilutions to cover a linear concentration range (e.g., 2.0 to 10.0 µg/mL).[1][10]

-

Measure the absorbance of each standard solution at the λmax against a solvent blank.

-

Plot a calibration curve of absorbance versus concentration and determine the regression equation.

-

-

Preparation of Sample Solution:

-

Prepare a sample solution from the bulk drug or pharmaceutical formulation in the same solvent used for the standards.

-

Ensure the final concentration of the sample falls within the linear range of the calibration curve, making dilutions as necessary.

-

-

Analysis:

-

Measure the absorbance of the sample solution at the λmax.

-

Calculate the concentration of ciprofloxacin hydrochloride in the sample using the regression equation from the calibration curve.

-

Conclusion

This technical guide has provided a detailed summary of the essential physical and chemical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide practical guidance for the analytical characterization of this important active pharmaceutical ingredient. Understanding these core properties is fundamental for formulation development, quality control, and ensuring the therapeutic efficacy and safety of ciprofloxacin-containing drug products.

References

- 1. mjpms.in [mjpms.in]

- 2. scienceasia.org [scienceasia.org]

- 3. Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution [article.sapub.org]

- 4. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thinksrs.com [thinksrs.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]

- 8. biomedres.us [biomedres.us]

- 9. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ciprofloxacin hydrochloride hydrate(86393-32-0) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. japsonline.com [japsonline.com]

- 17. scribd.com [scribd.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. who.int [who.int]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of Ciprofloxacin Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of ciprofloxacin hydrochloride monohydrate, a broad-spectrum fluoroquinolone antibiotic. This document details the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering insights into the structural and electronic properties of this vital pharmaceutical compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical chemistry.

Introduction

Ciprofloxacin is a synthetic chemotherapeutic agent used to treat a wide variety of bacterial infections.[1] Its hydrochloride monohydrate salt is a common form used in pharmaceutical preparations.[2][3] Spectroscopic analysis is crucial for the identification, characterization, and quantitative determination of ciprofloxacin in raw materials and finished dosage forms. This guide provides a detailed examination of its spectroscopic signatures.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of ciprofloxacin, based on the absorption of ultraviolet and visible light by its chromophoric structure.

Quantitative Data

The UV-Vis absorption spectrum of this compound exhibits characteristic absorption maxima (λmax) in aqueous solutions.

| Parameter | Value | Solvent |

| λmax | 276 - 278 nm | 0.1 N HCl or Water |

| ~315 nm | Water | |

| ~328 nm | Water | |

| Molar Absorptivity (ε) | 2.22 x 10⁴ L·mol⁻¹·cm⁻¹ | Aqueous Solution |

Experimental Protocol

This protocol outlines the determination of ciprofloxacin concentration using UV-Vis spectrophotometry.

Instrumentation:

-

UV-Vis Spectrophotometer (double beam)

-

1 cm quartz cuvettes

-

Volumetric flasks

-

Pipettes

Reagents:

-

This compound reference standard

-

Distilled water or 0.1 N Hydrochloric Acid (HCl)

Procedure:

-

Solvent Selection: Distilled water or 0.1 N HCl can be used as the solvent. The maximum absorption wavelength (λmax) is typically observed around 277 nm in 0.1M hydrochloric acid.[4][5]

-

Standard Stock Solution Preparation: Accurately weigh about 20 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a stock solution.[6]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of known concentrations (e.g., 2.5, 5, 7.5, 10, 12.5, 15 µg/mL).[4][7]

-

Sample Preparation: For tablet dosage forms, accurately weigh and powder a sufficient number of tablets. Transfer a portion of the powder equivalent to a known amount of ciprofloxacin into a volumetric flask, dissolve in the solvent (with the aid of sonication if necessary), and dilute to a known volume. Filter the solution to remove any insoluble excipients. Further dilute the filtrate to a concentration that falls within the range of the calibration curve.[6]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the UV region from 200 to 400 nm.

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each working standard solution and the sample solution at the determined λmax (around 277 nm).[4]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the working standards against their corresponding concentrations.

-

Determine the concentration of ciprofloxacin in the sample solution from the calibration curve using its measured absorbance.

-

Calculate the amount of ciprofloxacin in the original dosage form.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its molecular structure.

Quantitative Data

The following table summarizes the key IR absorption bands and their corresponding functional group assignments.

| Wavenumber (cm⁻¹) | Assignment |

| 3530 - 3370 | O-H stretching (carboxylic acid) |

| 3386 | N-H stretching (amine)[1] |

| 3012 | C-H stretching (alkane)[1] |

| 2689 - 2463 | N-H stretching (ionized amine, >NH₂⁺)[8] |

| 1708 - 1703 | C=O stretching (carboxylic acid)[1][8] |

| 1623 - 1622 | C=O stretching (4-quinolone ring) and C=C stretching (aromatic)[8] |

| 1588 - 1495 | C=C stretching (aromatic ring)[8] |

| 1450 - 1449 | C-H bending[1][8] |

| 1384 | C-N stretching[1][8] |

| 1272 - 1267 | C-O stretching (carboxylic acid) and C-F stretching[1][8] |

| 1250 - 1100 | C-F stretching vibrations[8] |

| 1024 | C-N stretching[1] |

| 804 | C-H bending (aromatic)[1] |

Experimental Protocol

This protocol describes the acquisition of an IR spectrum of this compound using the KBr pellet method.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

Pellet die set

Reagents:

-

This compound sample

-

Potassium Bromide (KBr), spectroscopy grade (dried)

Procedure:

-

Sample Preparation:

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum with an empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum should show absorption bands corresponding to the functional groups of ciprofloxacin.

-

Identify and label the characteristic peaks in the spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of ciprofloxacin.

Quantitative Data

¹H NMR (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.66 | s | |

| H-5 | 7.55 | d | 7.5 |

| H-8 | 7.91 | d | 13.0 |

| H-2', H-6' | 3.84-3.85 | m | |

| H-3', H-5' | 3.25 | m | |

| H-1'' | 3.55 | m | |

| H-2'', H-3'' | 1.19, 1.30-1.33 | m | |

| NH (piperazine) | 9.75 | br s | |

| COOH | 15.1 | br s |

¹³C NMR (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 148.5 |

| C-3 | 110.8 |

| C-4 | 176.5 |

| C-4a | 139.1 |

| C-5 | 107.2 |

| C-6 | 154.0 |

| C-7 | 145.8 |

| C-8 | 119.5 |

| C-8a | 125.7 |

| C-2', C-6' | 49.5 |

| C-3', C-5' | 45.2 |

| C-1'' | 35.1 |

| C-2'', C-3'' | 8.0 |

| COOH | 166.4 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.[10][11][12]

Experimental Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Volumetric flasks and pipettes

Reagents:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS), optional

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Use a standard single-pulse experiment.

-

Acquire the free induction decay (FID) and process the data (Fourier transform, phase correction, and baseline correction).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire the FID over a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

-

Data Analysis:

-

Reference the spectra (typically to the residual solvent peak or TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the ciprofloxacin molecule.

-

Conclusion

The spectroscopic techniques of UV-Vis, IR, and NMR provide a powerful and complementary suite of tools for the comprehensive analysis of this compound. UV-Vis spectroscopy is well-suited for quantitative analysis, while IR and NMR spectroscopy are indispensable for structural elucidation and confirmation. The data and protocols presented in this guide serve as a foundational resource for the quality assessment and characterization of this important antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. ajprd.com [ajprd.com]

- 3. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orapuh.org [orapuh.org]

- 5. orapuh.org [orapuh.org]

- 6. mjpms.in [mjpms.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Ciprofloxacin Hydrochloride Monohydrate: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ciprofloxacin hydrochloride monohydrate. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's behavior in the human body and its interaction with bacterial pathogens.

Pharmacokinetics

Ciprofloxacin, a synthetic fluoroquinolone, exhibits a pharmacokinetic profile characterized by rapid oral absorption, wide distribution throughout the body, partial metabolism, and predominantly renal excretion.

Absorption

Following oral administration, ciprofloxacin is rapidly and well absorbed from the gastrointestinal tract.[1] The absolute bioavailability of oral ciprofloxacin is approximately 70% to 80%, with minimal first-pass metabolism.[1] Peak serum concentrations (Cmax) are typically achieved within 1 to 2 hours after oral dosing.[1] The presence of food can delay the absorption and the time to reach peak concentration, although it does not significantly affect the overall extent of absorption.[2]

Distribution

Ciprofloxacin is widely distributed in body tissues and fluids, with a high volume of distribution of 2 to 3 L/kg.[3] This extensive distribution results in tissue concentrations that often exceed serum concentrations.[3] The drug penetrates well into saliva, bronchial secretions, lymph, bile, and prostatic and urinary tract tissues.[3] Penetration into the central nervous system is generally modest, but increases in the presence of meningeal inflammation.[3] The protein binding of ciprofloxacin is low, ranging from 20% to 40%.[4]

Metabolism

Ciprofloxacin is partially metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme.[5] Four main metabolites have been identified: desethyleneciprofloxacin (M1), sulfociprofloxacin (M2), oxociprofloxacin (M3), and formylciprofloxacin (M4).[1] These metabolites possess some antimicrobial activity, but it is generally less potent than the parent compound.[1] Ciprofloxacin is a known inhibitor of CYP1A2, which can lead to clinically significant drug-drug interactions with other medications metabolized by this enzyme.[4]

Excretion

The elimination half-life of ciprofloxacin is approximately 4 hours in individuals with normal renal function.[3] The drug is primarily excreted unchanged in the urine (40% to 50% of an oral dose).[6] Renal clearance of ciprofloxacin is about 300 mL/minute, which is higher than the normal glomerular filtration rate, indicating that active tubular secretion is a major component of its renal elimination.[6] A smaller portion of the dose is eliminated through non-renal routes, including metabolism and excretion in the feces (approximately 20% to 35% of an oral dose).[3] Biliary and transintestinal elimination also contribute to the fecal excretion of ciprofloxacin.[3]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of ciprofloxacin after oral administration in healthy adults.

Table 1: Single-Dose Pharmacokinetic Parameters of Oral Ciprofloxacin

| Dose (mg) | Cmax (μg/mL) | AUC (μg·hr/mL) |

| 250 | 1.2 | 4.8 |

| 500 | 2.4 | 11.6 |

| 750 | 4.3 | 20.2 |

Data sourced from RxList[7]

Table 2: General Pharmacokinetic Parameters of Ciprofloxacin

| Parameter | Value | Reference |

| Bioavailability | 70% - 80% | [1] |

| Time to Peak Concentration (Tmax) | 1 - 2 hours | [1] |

| Volume of Distribution (Vd) | 2 - 3 L/kg | [3][8] |

| Protein Binding | 20% - 40% | [4] |

| Elimination Half-Life (t½) | 3 - 4 hours | [8] |

| Renal Clearance | ~300 mL/min | [6] |

| Total Clearance | ~600 mL/min | [6] |

Pharmacodynamics

Ciprofloxacin's potent bactericidal activity stems from its ability to interfere with essential bacterial DNA processes.

Mechanism of Action

Ciprofloxacin is a broad-spectrum antibiotic that targets two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in bacterial cell death.[4][9]

Caption: Ciprofloxacin's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

Antibacterial Spectrum

Ciprofloxacin has a broad spectrum of activity against a wide range of Gram-negative and Gram-positive bacteria. It is particularly effective against many Gram-negative bacilli, including members of the Enterobacteriaceae family (e.g., Escherichia coli, Klebsiella pneumoniae, Salmonella spp., Shigella spp.) and Pseudomonas aeruginosa. Its activity against Gram-positive organisms is more variable, but it is active against some strains of Staphylococcus aureus (methicillin-susceptible) and Streptococcus pneumoniae.

Bacterial Resistance

Bacterial resistance to ciprofloxacin can develop through several mechanisms:

-

Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms of resistance. These mutations reduce the binding affinity of ciprofloxacin to its target enzymes.

-

Reduced Permeability: Changes in the bacterial outer membrane, such as decreased expression of porin channels, can limit the entry of ciprofloxacin into the bacterial cell.

-

Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport ciprofloxacin out of the cell, preventing it from reaching its intracellular targets.

-

Plasmid-Mediated Resistance: Resistance genes located on plasmids can be transferred between bacteria. These genes may encode proteins that protect DNA gyrase from ciprofloxacin or enzymes that modify the drug.

Caption: Major mechanisms of bacterial resistance to ciprofloxacin.

Experimental Protocols

Determination of Ciprofloxacin in Human Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for quantifying ciprofloxacin concentrations in human plasma, a crucial step in pharmacokinetic studies.

3.1.1. Materials and Reagents

-

This compound reference standard

-

Internal standard (e.g., another fluoroquinolone not present in the sample)

-

HPLC-grade acetonitrile, methanol, and water

-

Phosphoric acid or other suitable buffer components

-

Drug-free human plasma

-

Centrifuge

-

HPLC system with a C18 reversed-phase column and a UV or fluorescence detector

3.1.2. Sample Preparation

-

Protein Precipitation: To a known volume of plasma sample (e.g., 200 µL), add a specific volume of the internal standard solution.

-

Add a protein precipitating agent, such as acetonitrile (typically in a 2:1 or 3:1 ratio to the plasma volume).

-

Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

3.1.3. Chromatographic Conditions

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer adjusted to a specific pH) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

-

Detection: UV detection at a wavelength of approximately 278 nm or fluorescence detection with excitation and emission wavelengths around 278 nm and 445 nm, respectively.

3.1.4. Calibration and Quantification

-

Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of ciprofloxacin.

-

Process the calibration standards and quality control samples alongside the unknown samples using the same sample preparation procedure.

-

Inject the processed samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area ratio of ciprofloxacin to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of ciprofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A generalized workflow for the determination of ciprofloxacin in plasma by HPLC.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

3.2.1. Materials and Reagents

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate to be tested

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

3.2.2. Procedure

-

Prepare Ciprofloxacin Stock Solution: Prepare a concentrated stock solution of ciprofloxacin in a suitable solvent (e.g., sterile water or dilute NaOH).

-

Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the ciprofloxacin stock solution in CAMHB to achieve a range of desired concentrations.

-

Prepare Bacterial Inoculum: Grow the bacterial isolate in a suitable broth to the early logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the ciprofloxacin dilutions. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of ciprofloxacin at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density using a microplate reader.

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) of ciprofloxacin.

Conclusion

This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound. A thorough understanding of its absorption, distribution, metabolism, excretion, mechanism of action, and potential for resistance is essential for the rational design of preclinical and clinical studies, the optimization of dosing regimens, and the development of new antibacterial agents. The provided experimental protocols serve as a foundation for researchers to conduct their own investigations into the properties of this important antibiotic.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Ciprofloxacin Tablets 250 mg, 500 mg and 750 mg [dailymed.nlm.nih.gov]

- 3. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. Cipro (Ciprofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. The pharmacokinetics of oral fleroxacin and ciprofloxacin in plasma and sputum during acute and chronic dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Discovery and History of Ciprofloxacin: A Technical Guide

Abstract: Ciprofloxacin, a second-generation fluoroquinolone, represents a landmark in the history of antimicrobial chemotherapy. Its discovery at Bayer in the early 1980s marked a significant evolution from the first-generation quinolones, offering a broader spectrum of activity and superior potency, particularly against Gram-negative pathogens. This technical guide provides an in-depth exploration of the discovery, historical development, and mechanism of action of ciprofloxacin. It includes a compilation of early-stage quantitative data, detailed experimental methodologies, and visual representations of key developmental and mechanistic pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The Genesis of Quinolones: From Nalidixic Acid to Fluoroquinolones

The journey of the quinolone class of antibiotics began with the serendipitous discovery of nalidixic acid in 1962 by George Lesher and his colleagues during the synthesis of the antimalarial drug chloroquine.[1][2] Introduced for clinical use in 1967, nalidixic acid was the first synthetic quinolone agent and was primarily effective against Gram-negative bacteria for treating urinary tract infections (UTIs).[1][3][4] However, its utility was limited by a narrow spectrum and the rapid development of bacterial resistance.[4]

Subsequent research focused on modifying the basic quinolone structure to enhance potency and broaden the spectrum of activity. The introduction of a fluorine atom at the 6-position of the quinolone ring was a pivotal moment, giving rise to the fluoroquinolones .[1][5] This modification dramatically increased antibacterial potency.[6] Norfloxacin, discovered by Kyorin Seiyaku Kabushiki Kaisha in Japan and patented in 1979, was the first fluoroquinolone to demonstrate this enhanced activity and expanded spectrum.[5][6] This breakthrough spurred numerous pharmaceutical companies, including Bayer, to initiate research programs aimed at discovering novel fluoroquinolone agents.[6]

Figure 1: Evolutionary path from Nalidixic Acid to Ciprofloxacin.

The Discovery of Ciprofloxacin at Bayer

At Bayer, a research program led by Dr. Klaus Grohe focused on making subtle but impactful modifications to the norfloxacin structure.[6][7] In 1981, Grohe's team successfully synthesized a new compound by replacing the ethyl group on the N1 position of norfloxacin with a cyclopropyl group.[8][9] This new molecule, initially designated BAY o9867 and later named ciprofloxacin, demonstrated a remarkable increase in potency.[8][10]

The key structural changes from nalidixic acid to ciprofloxacin that enhanced its antibacterial properties were:

-

A fluorine atom at the C-6 position: Greatly increased overall antibacterial activity.

-

A piperazine ring at the C-7 position: Broadened the spectrum of activity, including against Pseudomonas aeruginosa.

-

A cyclopropyl group at the N-1 position: Further enhanced potency, leading to a two- to ten-fold increase in potency against most Gram-negative bacteria compared to norfloxacin.[6]

Ciprofloxacin was patented in 1980, and Bayer published the first in-vitro potency data in 1983.[6] It was approved by the US Food and Drug Administration (FDA) for oral administration in 1987 and as an intravenous formulation in 1991.[8]

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (GyrA, GyrB) and topoisomerase IV (ParC, ParE) .[6][11][12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[11]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[13][14] Ciprofloxacin binds to the enzyme-DNA complex, trapping the gyrase and preventing it from re-ligating the double-strand DNA breaks it creates to relieve supercoiling.[11][13]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the primary target. This enzyme is responsible for separating interlinked daughter chromosomes after replication. Ciprofloxacin's inhibition of topoisomerase IV prevents this separation, halting cell division.[11]

-

DNA Damage and Cell Death: The stabilization of these enzyme-DNA complexes by ciprofloxacin leads to the accumulation of double-strand DNA breaks.[12][13] These breaks trigger the SOS response and ultimately lead to bacterial cell death, making the drug's action bactericidal.[11][13]

Figure 2: Ciprofloxacin's mechanism of action on bacterial DNA.

Preclinical and Clinical Evaluation

In Vitro Antibacterial Spectrum

Early in vitro studies demonstrated ciprofloxacin's potent, broad-spectrum activity. It was shown to be significantly more active than its predecessors, norfloxacin and nalidixic acid, and often more potent than other contemporary antibiotics.[15][16]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) for Ciprofloxacin (μg/mL) Data compiled from early studies published circa 1984-1986.

| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Escherichia coli | ≤0.015 - 0.02 | 0.015 - 0.25 | [16] |

| Klebsiella pneumoniae | ≤0.05 | 0.05 - 1.0 | [17] |

| Pseudomonas aeruginosa | 0.25 - 0.31 | ≤4.0 | [15][18] |

| Staphylococcus aureus (Methicillin-susceptible) | 0.32 | 0.59 | [19] |

| Staphylococcus aureus (Methicillin-resistant) | 0.32 | 0.59 | [19] |

| Streptococcus pneumoniae | 0.5 - 1.0 | 2.0 - 4.0 | [19] |

| Enterococcus faecalis | 0.25 - 1.0 | 1.0 - 8.0 | [19] |

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)

The agar dilution method was a standard procedure for determining the MIC of ciprofloxacin against various bacterial isolates.[20]

-

Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific, twofold serial dilution of ciprofloxacin. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown in a suitable broth medium to a standardized turbidity, typically corresponding to a concentration of approximately 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration.

-

Inoculation: A standardized volume of the diluted bacterial suspension is spotted onto the surface of each agar plate, including the control.

-

Incubation: The plates are incubated under appropriate atmospheric conditions (e.g., 35-37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of ciprofloxacin that completely inhibits the visible growth of the bacteria.[21][22]

Protocol 2: Animal Models of Infection

To evaluate in vivo efficacy, various animal models of infection were utilized. The mouse protection study was a common model.[16][23]

-

Infection Induction: Mice are infected, typically via intraperitoneal injection, with a standardized lethal dose of a bacterial pathogen (e.g., Pseudomonas aeruginosa, E. coli).[16]

-

Drug Administration: At a specified time post-infection, groups of mice are treated with varying doses of ciprofloxacin, administered orally or subcutaneously. A control group receives a placebo.

-

Observation: The animals are observed over a set period (e.g., 7-14 days), and mortality rates are recorded.

-

Efficacy Determination: The efficacy of ciprofloxacin is often expressed as the Protective Dose 50 (PD₅₀), which is the dose required to protect 50% of the infected animals from death. These studies showed ciprofloxacin was significantly more effective than norfloxacin and other antibiotics against systemic infections.[16]

Figure 3: General experimental workflow for antibiotic development.

Pharmacokinetic Profile

Early pharmacokinetic studies in healthy volunteers established the key parameters of ciprofloxacin following oral administration. It showed good absorption and tissue penetration.[6][24]

Table 2: Key Pharmacokinetic Parameters of Ciprofloxacin in Healthy Adults Data from early clinical studies after a single oral dose.

| Parameter | Value | Unit | Reference(s) |

| Bioavailability | ~70 | % | [6][24] |

| Peak Serum Concentration (Cₘₐₓ) (500 mg dose) | ~2.4 | μg/mL | [25] |

| Time to Peak Concentration (Tₘₐₓ) | 1 - 2 | hours | [25] |

| Elimination Half-Life (t₁/₂) | 3 - 5 | hours | [6][24] |

| Volume of Distribution | 2 - 3 | L/kg | [26] |

| Protein Binding | 20 - 40 | % | [6] |

| Primary Route of Excretion | Renal | - | [6][26] |

Conclusion: The Impact of Ciprofloxacin

The discovery of ciprofloxacin was a pivotal event in the fight against bacterial infections. Its development from nalidixic acid, through strategic chemical modifications guided by the Bayer research team, resulted in a highly potent, broad-spectrum antibiotic. Its excellent activity against Gram-negative bacteria, including the difficult-to-treat P. aeruginosa, established it as a critical therapeutic agent.[6] The success of ciprofloxacin not only provided a powerful new tool for clinicians but also validated the fluoroquinolone chemical scaffold, paving the way for the development of subsequent generations of this important antibiotic class.[2] Although its widespread use has led to increased bacterial resistance, ciprofloxacin remains an essential medicine and a testament to rational drug design in the 20th century.[6][27]

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 7. bayer.com [bayer.com]

- 8. Ciprofloxacin - American Chemical Society [acs.org]

- 9. gdch.de [gdch.de]

- 10. pharmexec.com [pharmexec.com]

- 11. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In vitro activity of ciprofloxacin (Bay o 9867) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The in vitro and in vivo activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. In vitro activity of ciprofloxacin against aerobic gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 23. Evaluation of quinolones in experimental animal models of infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. experts.umn.edu [experts.umn.edu]

- 25. researchgate.net [researchgate.net]

- 26. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Wicked: The untold story of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

Ciprofloxacin's Interaction with DNA Gyrase and Topoisomerase IV: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, exerts its bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation. Ciprofloxacin's mechanism involves the stabilization of a transient enzyme-DNA cleavage complex, leading to the formation of lethal double-strand breaks and subsequent cell death.[3][4] This guide provides an in-depth examination of the molecular interactions, quantitative inhibitory data, and key experimental methodologies used to study ciprofloxacin's mode of action.

Core Mechanism of Action

DNA gyrase, the primary target of ciprofloxacin in many Gram-negative bacteria, is responsible for introducing negative supercoils into DNA, a process crucial for initiating DNA replication.[5][6] Topoisomerase IV, the principal target in many Gram-positive bacteria, is essential for decatenating (unlinking) daughter chromosomes following replication.[5][6]

Ciprofloxacin does not bind to the enzymes or DNA alone but rather to the transient complex formed between them. The drug intercalates into the DNA at the site of the double-strand break and interacts with key residues of the enzyme subunits (GyrA and ParC).[1] This interaction is mediated by a water-metal ion bridge, typically involving a magnesium ion, which stabilizes the complex and prevents the enzyme from resealing the broken DNA strands.[5][7] The stalled replication forks or transcription machinery collide with these stabilized cleavage complexes, leading to the formation of irreversible and lethal double-strand DNA breaks.[3]

Quantitative Data on Enzyme Inhibition

The potency of ciprofloxacin is quantified by its 50% inhibitory concentration (IC50) in catalytic assays (e.g., supercoiling or decatenation) and its concentration required to induce 50% DNA cleavage (CC50) in cleavage assays. These values vary depending on the bacterial species and the presence of resistance-conferring mutations in the target enzymes.

Table 1: Ciprofloxacin IC50 Values against DNA Gyrase and Topoisomerase IV

| Enzyme | Bacterial Species | Genotype | IC50 (µM) | Reference |

| DNA Gyrase | Neisseria gonorrhoeae | Wild-Type | 0.39 | [5] |

| DNA Gyrase | Neisseria gonorrhoeae | GyrA (S91F) | 24.7 | [5] |

| DNA Gyrase | Neisseria gonorrhoeae | GyrA (D95G) | 23.8 | [5] |

| DNA Gyrase | Enterococcus faecalis | Wild-Type | 27.8 (µg/ml) | [8] |

| DNA Gyrase | Escherichia coli | Wild-Type | 0.45 | [9] |

| DNA Gyrase | Escherichia coli | GyrA (G81C) | 28 | [9] |

| Topoisomerase IV | Neisseria gonorrhoeae | Wild-Type | 13.7 | [5] |

| Topoisomerase IV | Neisseria gonorrhoeae | ParC (S87N) | 16.4 | [5] |

| Topoisomerase IV | Enterococcus faecalis | Wild-Type | 9.30 (µg/ml) | [8] |

| Topoisomerase IV | Staphylococcus aureus | Wild-Type | 3.0 |

Table 2: Ciprofloxacin CC50 Values for DNA Cleavage

| Enzyme | Bacterial Species | Genotype | CC50 (µM) | Reference |

| DNA Gyrase | Neisseria gonorrhoeae | Wild-Type | 1.3 | [7] |

| DNA Gyrase | Neisseria gonorrhoeae | GyrA (D95G) | 13.9 | [7] |

| DNA Gyrase | Neisseria gonorrhoeae | GyrA (S91F) | 40.0 | [7] |

| Topoisomerase IV | Neisseria gonorrhoeae | Wild-Type | 7.4 | [5] |

| Topoisomerase IV | Neisseria gonorrhoeae | ParC (S87N) | 49.2 | [7] |

Experimental Protocols

DNA Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. Inhibition of this activity by ciprofloxacin is visualized as a decrease in the amount of supercoiled plasmid.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a final concentration of 50 mM Tris-HCl (pH 7.5), 175 mM KGlu, 5 mM MgCl₂, 50 µg/mL BSA, 1.5 mM ATP, and 5 nM of relaxed pBR322 plasmid DNA.[5]

-

Inhibitor Addition: Add varying concentrations of ciprofloxacin (or DMSO as a control) to the reaction tubes.

-

Enzyme Addition: Add purified DNA gyrase (e.g., 15-25 nM) to initiate the reaction.[5]

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20-30 minutes), sufficient for complete supercoiling in the control reaction.[5]

-

Reaction Termination: Stop the reaction by adding a solution of SDS and EDTA (e.g., final concentration of 0.77% SDS and 77.5 mM EDTA).[5]

-

Analysis: Add loading dye and resolve the DNA topoisomers (relaxed vs. supercoiled) by electrophoresis on a 1% agarose gel. Visualize the DNA bands using ethidium bromide or another DNA stain. The IC50 is determined by quantifying the decrease in the supercoiled DNA band intensity.

DNA Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex. Ciprofloxacin traps the enzyme on the DNA after it has cleaved both strands. The addition of a strong denaturant like SDS traps this covalent intermediate, and subsequent digestion with proteinase K reveals linearized plasmid DNA.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 40 mM Tris-HCl (pH 7.9), 50 mM NaCl, 10 mM MgCl₂, 2.5% glycerol, and 10 nM of supercoiled pBR322 plasmid DNA. Note the absence of ATP, as it is not required for quinolone-induced cleavage.[5]

-

Inhibitor Addition: Add varying concentrations of ciprofloxacin to the reaction tubes.

-

Enzyme Addition: Add a defined amount of purified DNA gyrase or topoisomerase IV (e.g., 100 nM) to start the reaction.[5]

-

Incubation: Incubate at 37°C for a set time (e.g., 10-20 minutes).[5]

-

Complex Trapping: Add SDS to a final concentration of ~0.2-0.4% to trap the cleavage complex, followed by EDTA to chelate the magnesium.[5]

-

Protein Digestion: Add proteinase K (e.g., 0.8 mg/mL) and incubate at 45°C for 30 minutes to digest the enzyme covalently attached to the DNA.[5]

-

Analysis: Analyze the products on a 1% agarose gel. The formation of a linear DNA band from the supercoiled substrate indicates drug-induced cleavage. The CC50 is the concentration that produces 50% of the maximum linear DNA.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to resolve catenated kinetoplast DNA (kDNA) into individual minicircles. Ciprofloxacin's inhibition of this activity results in the persistence of the large, catenated kDNA network.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer with 40 mM HEPES-KOH (pH 7.6), 100 mM KGlu, 10 mM Mg(OAc)₂, 25 mM NaCl, and 1 mM ATP.[5]

-

Substrate and Inhibitor: To the buffer, add kDNA substrate (e.g., 5 nM) and varying concentrations of ciprofloxacin.

-

Enzyme Addition: Initiate the reaction by adding purified topoisomerase IV.

-

Incubation: Incubate the mixture at 37°C for 10-30 minutes.[5]

-

Reaction Termination and Analysis: Stop the reaction and analyze the products via agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is measured by the reduction of free minicircles.

ATPase Activity Assay